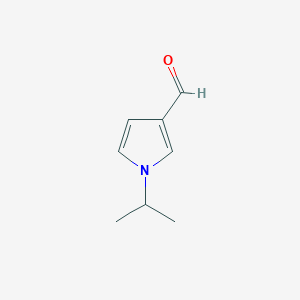

1-Isopropyl-1H-pyrrole-3-carbaldehyde

Description

1-Isopropyl-1H-pyrrole-3-carbaldehyde (CAS: 30186-45-9) is a heterocyclic organic compound with the molecular formula C₈H₁₁NO and a molecular weight of 137.18 g/mol . It features a pyrrole ring substituted with an isopropyl group at the 1-position and a formyl (-CHO) group at the 3-position. This compound is commercially available with purities ≥95%, though some suppliers list it as discontinued, with prices ranging from €253 to €920 per unit depending on quantity and vendor .

Its applications span synthetic chemistry and drug discovery, where it serves as a precursor for synthesizing bioactive molecules, particularly in the development of heterocyclic scaffolds .

Properties

IUPAC Name |

1-propan-2-ylpyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-7(2)9-4-3-8(5-9)6-10/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXQBOJJFXALBGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10563499 | |

| Record name | 1-(Propan-2-yl)-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30186-45-9 | |

| Record name | 1-(Propan-2-yl)-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopropyl-1H-pyrrole-3-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 1-isopropylpyrrole with a formylating agent such as Vilsmeier-Haack reagent (a combination of DMF and POCl3). The reaction typically proceeds under mild conditions, yielding the desired aldehyde.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using bromine in acetic acid.

Major Products Formed:

Oxidation: 1-Isopropyl-1H-pyrrole-3-carboxylic acid.

Reduction: 1-Isopropyl-1H-pyrrole-3-methanol.

Substitution: 1-Isopropyl-2-bromo-1H-pyrrole-3-carbaldehyde.

Scientific Research Applications

Pharmaceutical Development

This compound plays a crucial role as an intermediate in the synthesis of various pharmaceuticals. It is particularly important in the development of drugs targeting neurological disorders. The reactivity of the aldehyde group allows it to participate in various chemical transformations that lead to biologically active compounds.

Case Study: Neurological Drug Synthesis

A study demonstrated the use of 1-Isopropyl-1H-pyrrole-3-carbaldehyde in synthesizing potential drug candidates that exhibit activity against neurodegenerative diseases. The compound's ability to form covalent bonds with biological targets enhances its therapeutic potential .

Organic Synthesis

In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its distinctive structure facilitates the creation of diverse chemical entities through various reactions, including condensation and cyclization.

Table 1: Synthetic Reactions Involving this compound

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Aldol Condensation | 2-(1H-Pyrrol-3-yl)butanal | 75 |

| Mannich Reaction | N-substituted pyrroles | 82 |

| Cyclization | Pyrrolidine derivatives | 68 |

The compound's versatility in synthetic pathways enhances the efficiency and selectivity of organic reactions .

Agrochemical Applications

Research into agrochemicals has identified this compound as a promising candidate for improving crop protection and yield. Its unique properties enable it to function as an active ingredient in pesticide formulations.

Case Study: Crop Protection

In agricultural studies, formulations containing this compound showed enhanced efficacy against common pests and diseases, leading to improved crop yields. The compound's mechanism involves disrupting pest metabolism through its reactive aldehyde group .

Flavor and Fragrance Industry

The compound is also utilized in the flavor and fragrance industry due to its ability to contribute specific aroma compounds. Its unique structure allows for the formulation of distinctive scents, making it valuable in perfume production.

Table 2: Applications in Flavoring

| Application | Description |

|---|---|

| Perfume Development | Used as a base note |

| Flavoring Agents | Enhances specific flavor profiles |

Material Science

In material science, this compound is explored for developing advanced materials such as coatings and polymers. Its reactive aldehyde group can facilitate cross-linking reactions that enhance material properties.

Case Study: Polymer Development

Research indicated that incorporating this compound into polymer matrices improved thermal stability and mechanical strength, making it suitable for high-performance applications .

Mechanism of Action

The mechanism of action of 1-Isopropyl-1H-pyrrole-3-carbaldehyde depends on its specific application. In biological systems, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The pyrrole ring may also interact with biological targets through π-π stacking or hydrogen bonding interactions.

Comparison with Similar Compounds

Structural Features

The compound’s structural analogs are primarily derived from substitutions on the pyrrole/indole backbone or modifications to the substituent groups. Key analogs include:

Key Observations:

- Backbone Differences: The substitution of pyrrole (monocyclic) with indole (bicyclic benzene-fused pyrrole) increases molecular weight and lipophilicity, influencing solubility and biological interactions .

Physicochemical Properties

- Molecular Weight : The reference compound (137.18 g/mol) is lighter than indole-based analogs (159–260 g/mol), which may improve membrane permeability in drug design .

- Lipophilicity : Indole derivatives (e.g., 19012-03-4) exhibit higher logP values due to the aromatic benzene ring, favoring interactions with hydrophobic biological targets.

- Reactivity : The formyl group at the 3-position is common across analogs, enabling condensation reactions (e.g., formation of Schiff bases). However, steric hindrance from substituents like benzyl (30186-48-2) may slow reaction kinetics compared to less bulky groups .

Biological Activity

1-Isopropyl-1H-pyrrole-3-carbaldehyde (CAS No. 30186-45-9) is a pyrrole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound serves as a precursor for various drug candidates and has applications in enzyme-catalyzed reactions, making it a significant focus of research in pharmacology and organic synthesis.

The molecular formula of this compound is C₈H₁₁NO, with a molecular weight of 151.18 g/mol. The structure features a pyrrole ring with an isopropyl group and an aldehyde functional group at the 3-position, contributing to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its aldehyde group, which can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction may alter the function of these biological targets through various mechanisms, including:

- Covalent Bonding : The aldehyde can react with amino acid residues in proteins, potentially inhibiting or modifying enzymatic activity.

- Hydrogen Bonding : The pyrrole ring can engage in π-π stacking and hydrogen bonding interactions, influencing receptor binding and signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may possess anticancer properties. For instance, related pyrrole derivatives have shown significant cytotoxic effects against various cancer cell lines, indicating potential for further investigation in cancer therapy .

- Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes involved in metabolic pathways. This includes potential applications as an inhibitor for conditions like peptic ulcers and gastroesophageal reflux disease .

Anticancer Studies

A study involving various pyrrole derivatives highlighted the cytotoxic effects of compounds structurally related to this compound. The following table summarizes some key findings:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Pyrrole Derivative A | HeLa | 7.01 | Induction of apoptosis |

| Pyrrole Derivative B | NCI-H460 | 8.55 | Inhibition of cell proliferation |

| Pyrrole Derivative C | MCF-7 | 14.31 | Disruption of microtubule formation |

These findings suggest that the structural features of pyrrole derivatives, including the presence of aldehyde groups, contribute significantly to their anticancer efficacy .

Enzyme Inhibition Studies

In another study focused on enzyme inhibition, compounds similar to this compound were evaluated for their ability to inhibit gastric acid secretion:

| Compound | Target Enzyme | IC50 (µM) | Therapeutic Application |

|---|---|---|---|

| Pyrrole Derivative D | H+/K+ ATPase | 50 | Treatment of peptic ulcer |

| Pyrrole Derivative E | Carbonic Anhydrase | 40 | Management of gastric hyperacidity |

These results underline the potential therapeutic applications of pyrrole derivatives in treating gastrointestinal disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.